molecular formula C11H8N4O2S B12903416 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 63682-73-5

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12903416
CAS No.: 63682-73-5
M. Wt: 260.27 g/mol
InChI Key: OSJXKBSTJVUQJY-UHFFFAOYSA-N
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Description

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.

    Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63682-73-5

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3

InChI Key

OSJXKBSTJVUQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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